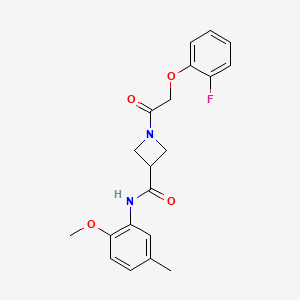
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Medicinal Chemistry Applications
Fluoro-substituted Compounds : Fluorine atoms are commonly introduced into pharmaceutical compounds to enhance their metabolic stability, lipophilicity, and bioavailability. The synthesis of fluoro-substituted pyrimidine derivatives, as seen in the discovery of selective Met kinase inhibitors, utilizes fluorine's unique properties to improve drug efficacy and selectivity (G. M. Schroeder et al., 2009). This approach highlights the significance of fluorinated compounds in drug development, suggesting potential research applications for the fluoro-substituted component of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide.
Azetidine Derivatives : Azetidine derivatives are of interest due to their biological activity and potential as building blocks in medicinal chemistry. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the utility of azetidine derivatives in constructing complex molecules with potential pharmacological applications (Eva Van Hende et al., 2009). This research underlines the relevance of exploring azetidine-containing compounds for their possible use in drug design and development.
Cytotoxicity and Antipathogenic Activity
Cytotoxicity Studies : The investigation of new synthetic compounds for their cytotoxic activity against cancer cells is a significant area of research. Studies on novel pyrazolo[1,5-a]pyrimidines and their cytotoxic activity provide insights into the design and synthesis of compounds with potential anticancer properties (Ashraf S. Hassan et al., 2015). This suggests that compounds like this compound could be studied for their cytotoxicity in similar research contexts.
Antipathogenic Activity : The development of new antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. Research on thiourea derivatives and their antipathogenic activity highlights the importance of synthesizing and testing new compounds for their ability to inhibit bacterial growth (Carmen Limban et al., 2011). This area of research might be relevant for assessing the antipathogenic potential of complex molecules, including those with azetidine and fluoro-substituted components.
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-13-7-8-18(26-2)16(9-13)22-20(25)14-10-23(11-14)19(24)12-27-17-6-4-3-5-15(17)21/h3-9,14H,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZIZILLIUCNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
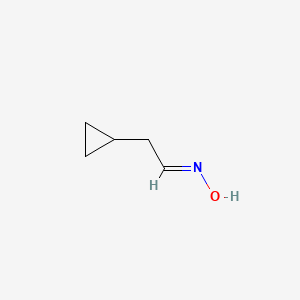
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
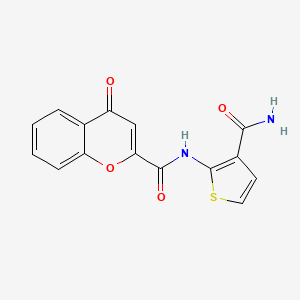
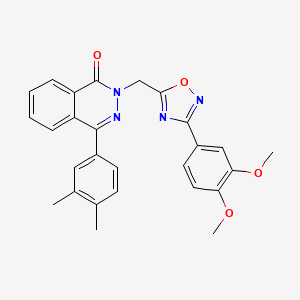
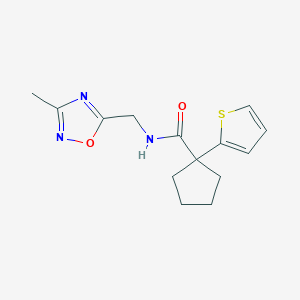

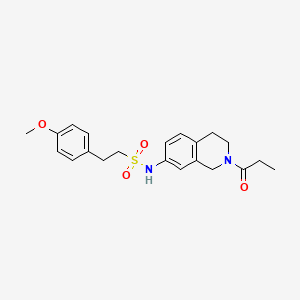
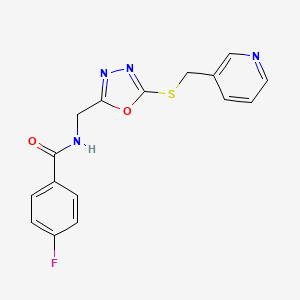
![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)
![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)


